Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate
Overview
Description
Synthesis Analysis
In the first paper, DABCO is utilized as a solid base catalyst for the synthesis of pyrano[3,2-a]phenazine derivatives through a one-pot, two-step, four-component condensation reaction. This synthesis involves 2-hydroxy-1,4-naphthoquinone, 1,2-diamines, carbonyl compounds, and alkylmalonates. The procedure is efficient under both conventional heating and microwave irradiation, yielding products in good to excellent yields. Moreover, the catalyst can be recovered and reused multiple times without losing its reactivity, which is beneficial for sustainable chemical processes .
Molecular Structure Analysis
The second paper discusses the molecular structure of a 1:1 adduct formed between DABCO and 1,3,5-benzenetricarboxylic acid. This adduct is a salt with the components linked by various hydrogen bonds, forming planar two-dimensional sheets. These sheets exhibit a tiling pattern with a specific plane group, indicating the potential for DABCO to participate in the formation of complex molecular structures through hydrogen bonding .
Chemical Reactions Analysis
Although the specific chemical reactions involving Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate are not detailed in the provided papers, the use of DABCO in the synthesis of related compounds suggests that it could potentially be involved in similar condensation reactions. DABCO's ability to act as a base catalyst could facilitate the formation of the spirocyclic structure present in this compound by promoting the cyclization of intermediate compounds.
Physical and Chemical Properties Analysis
The papers do not provide specific information on the physical and chemical properties of this compound. However, the properties of DABCO, such as its basicity and ability to form stable hydrogen-bonded structures, are indicative of the types of interactions and stability that could be expected from compounds containing this moiety. The reusability of DABCO as a catalyst also suggests that it is stable under the reaction conditions used for the synthesis of the pyrano[3,2-a]phenazine derivatives .
Scientific Research Applications
Synthesis and Chemical Properties
- Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate is utilized in the synthesis of complex molecular structures. For instance, its derivative was used in the production of methyl 4-tert-butoxycarbonylmethyl-5-oxo-4,7-diazaspiro[2.5]octane-8-carboxylate, a precursor for geometrically constrained bicyclic peptidomimetics, showcasing its relevance in creating novel organic compounds (Limbach, Lygin, Es-Sayed, & Meijere, 2009).
Structural and Medicinal Chemistry
- The compound has been studied for its potential in medicinal chemistry, particularly in the creation of novel chemical entities. For example, its structural features were used in the synthesis of medicinally relevant furo[2,3-d]pyrimidine frameworks through the rearrangement of functionalized cyclopropanes (Vereshchagin, Elinson, Dorofeeva, Sokolova, Bushmarinov, & Egorov, 2015).
Corrosion Inhibition
- In the field of materials science, derivatives of this compound have shown efficacy as corrosion inhibitors. A study on spirocyclopropane derivatives, including similar structural compounds, demonstrated significant inhibition properties for mild steel in acidic solutions, indicating its potential use in industrial applications (Chafiq, Chaouiki, Lgaz, Salghi, Bhaskar, Marzouki, Bhat, Ali, Khan, & Chung, 2020).
Biological Studies
- The compound's framework has been identified as effective against multiple stages of the human malaria parasite Plasmodium falciparum. This indicates its potential as a basis for developing new antimalarial agents, highlighting its significance in drug discovery and development (Le Manach, Dam, Woodland, Kaur, Khonde, Brunschwig, Njoroge, Wicht, Horatscheck, Paquet, Boyle, Gibhard, Taylor, Lawrence, Yeo, Mok, Eastman, Dorjsuren, Talley, Guo, Simeonov, Reader, van der Watt, Erlank, Venter, Zawada, Aswat, Nardini, Coetzer, Lauterbach, Bezuidenhout, Theron, Mancama, Koekemoer, Birkholtz, Wittlin, Delves, Ottilie, Winzeler, von Geldern, Smith, Fidock, Street, Basarab, Duffy, & Chibale, 2021).
Safety and Hazards
Mechanism of Action
Mode of Action
The exact mode of action of Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate is currently unknown due to the lack of specific information . .
Biochemical Pathways
This compound may be involved in the preparation of triazolopyridines, which are known to inhibit Brk/PTK6 . It may also be used in the preparation of pyrrolopyrimidinyl-, pyrrolopyrazinyl- and pyrrolopyridinylacrylamides, which are known as JAK inhibitors . These inhibitors can affect various biochemical pathways and have downstream effects on cellular functions.
Action Environment
The compound is typically stored under inert gas (nitrogen or Argon) at 2–8 °C . Environmental factors such as temperature, pH, and the presence of other compounds can influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13(18-10-12-4-2-1-3-5-12)16-9-8-15-14(11-16)6-7-14/h1-5,15H,6-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSCFSJJJUMAKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN(CCN2)C(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680025 | |
Record name | Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
954240-30-3 | |
Record name | Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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